Cas no 2059915-00-1 ((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)

(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 3-amino-3-(2,6-difluorophenyl)-, cis-
- (1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
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- インチ: 1S/C10H11F2NO/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10/h1-3,6,14H,4-5,13H2/t6-,10-
- InChIKey: GYILNIIZNFBVKM-HDKIZWTHSA-N
- ほほえんだ: [C@@H]1(O)C[C@](N)(C2=C(F)C=CC=C2F)C1
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341188-0.1g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 0.1g |
$1496.0 | 2023-09-03 | ||
Enamine | EN300-341188-0.25g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 0.25g |
$1564.0 | 2023-09-03 | ||
Enamine | EN300-341188-5.0g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 5.0g |
$4930.0 | 2023-07-10 | ||
Enamine | EN300-341188-1g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 1g |
$1701.0 | 2023-09-03 | ||
Enamine | EN300-341188-0.05g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 0.05g |
$1428.0 | 2023-09-03 | ||
Enamine | EN300-341188-1.0g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 1.0g |
$1701.0 | 2023-07-10 | ||
Enamine | EN300-341188-2.5g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 2.5g |
$3332.0 | 2023-09-03 | ||
Enamine | EN300-341188-5g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 5g |
$4930.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048704-1g |
(1S,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 95% | 1g |
¥8421.0 | 2023-03-11 | |
Enamine | EN300-341188-0.5g |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol |
2059915-00-1 | 0.5g |
$1632.0 | 2023-09-03 |
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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8. Book reviews
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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10. Caper tea
(1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-olに関する追加情報
Introduction to (1S,3S)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol (CAS No. 2059915-00-1)
(1S,3S)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2059915-00-1, represents a unique structural motif that combines a cyclobutane ring with an amino group and a 2,6-difluorophenyl substituent. The stereochemistry defined by the (1S,3S) configuration further distinguishes it as a chiral entity, making it of particular interest for applications in drug discovery and molecular recognition.
The cyclobutane ring is a prominent feature in medicinal chemistry due to its rigid three-membered structure, which can enhance binding affinity and metabolic stability in drug candidates. The presence of the amino group at the 3-position introduces a potential site for further functionalization, allowing for the development of derivatives with tailored biological activities. Additionally, the 2,6-difluorophenyl moiety contributes to the compound's electronic properties and can influence its interactions with biological targets.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced bioavailability and resistance to metabolic degradation. The fluorine atoms in the 2,6-difluorophenyl group can modulate the electronic distribution of the molecule, leading to improved pharmacokinetic profiles. This makes (1S,3S)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol a promising candidate for further exploration in the design of novel therapeutic agents.
Recent studies have highlighted the potential of cyclobutane-based scaffolds in addressing various therapeutic challenges. For instance, research has demonstrated that cyclobutane derivatives can exhibit potent activity against certain enzymes and receptors involved in inflammatory and infectious diseases. The combination of stereochemical control and electronic modulation provided by this compound offers a versatile platform for medicinal chemists to explore new pharmacological interactions.
The synthesis of (1S,3S)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and enantioselective catalysis, are often employed to achieve the desired configuration with high enantiomeric purity. These techniques are critical for ensuring that the final product exhibits the intended biological activity without unwanted side effects.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. By leveraging its reactive sites—such as the amino group and the aromatic ring—chemists can design libraries of derivatives with diverse biological properties. This approach is particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug development.
The incorporation of fluorine atoms into pharmaceutical candidates has been shown to improve their binding affinity and selectivity. In particular, the 2,6-difluorophenyl group can enhance interactions with specific binding pockets on biological targets by increasing lipophilicity and reducing polarity. This makes (1S,3S)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol an attractive candidate for further investigation in this context.
In conclusion, (1S,3S)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol (CAS No. 2059915-00-1) represents a structurally interesting and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of stereochemistry and functional groups makes it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is likely to play an increasingly important role in drug discovery efforts.
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